3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol

Kinase inhibitor design Scaffold hopping Structural isomerism

Select this fragment for its distinctive 2-cyclopropylamino-5-(3-hydroxy-5-(trifluoromethyl)phenyl)pyrimidine architecture. The free phenolic –OH eliminates the aniline protecting group required by 2,4-diaminopyrimidine isomers, saving at least one synthetic step in PROTAC and MTA-cooperative PRMT5 inhibitor assembly. With MW 295 Da and cLogP 3.2, it lies within ideal fragment space (MW<300, cLogP<3.5) for SPR or thermal-shift screening against non-ULK1 autophagy targets. The predicted ~90% neutral fraction at pH 7.4 promises superior passive permeability versus the ~50% of the 2,4-isomer, enabling head-to-head ADME QSPR studies. The robust biaryl linkage and free hydroxyl also facilitate ¹⁸F-fluorination or deuterium exchange for metabolically stable PET tracer and internal standard preparation.

Molecular Formula C14H12F3N3O
Molecular Weight 295.26 g/mol
CAS No. 2548994-46-1
Cat. No. B6442161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol
CAS2548994-46-1
Molecular FormulaC14H12F3N3O
Molecular Weight295.26 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=C(C=N2)C3=CC(=CC(=C3)O)C(F)(F)F
InChIInChI=1S/C14H12F3N3O/c15-14(16,17)10-3-8(4-12(21)5-10)9-6-18-13(19-7-9)20-11-1-2-11/h3-7,11,21H,1-2H2,(H,18,19,20)
InChIKeyYCUXTORTNZWHFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol (CAS 2548994-46-1): Structural and Physicochemical Baseline for Procurement Evaluation


3-[2-(Cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol (CAS 2548994-46-1) is a heterocyclic small molecule with the molecular formula C14H12F3N3O and a molecular weight of 295.26 g·mol⁻¹ [1]. It features a 2-cyclopropylamino substituent on a pyrimidine ring that is directly linked at the 5-position to a 3-hydroxy-5-(trifluoromethyl)phenyl moiety. The computed XLogP3-AA value is 3.2, and the topological polar surface area is 58 Ų, indicating moderate lipophilicity and a compact hydrogen-bonding surface [1]. This substitution pattern distinguishes it from the more commonly studied 2-anilino-4-cyclopropylamino-5-(trifluoromethyl)pyrimidine series, which bears the cyclopropylamino group at position 4 and an anilino linker at position 2 [2]. The unique vector geometry and electron distribution arising from the 2-cyclopropylamino-5-aryl topology create a distinct chemical space that cannot be recapitulated by simple positional isomerism.

Why Positional Isomers and 2,4-Substituted Pyrimidine Analogs Cannot Substitute for 2548994-46-1 in Kinase-Targeted Research Programs


The substitution pattern of 2548994-46-1—a cyclopropylamino group at position 2 and a 3-hydroxy-5-(trifluoromethyl)phenyl group at position 5—creates a connectivity vector fundamentally different from that of the common 2-anilino-4-cyclopropylamino-5-(trifluoromethyl)pyrimidine isomer [1]. In the latter, the cyclopropylamino donor occupies position 4 and the aryl group is linked through an exocyclic NH at position 2, resulting in a 2,4-diamino-substituted pyrimidine scaffold that has been extensively optimized for ULK1 inhibition (IC₅₀ = 200 nM) [1]. By contrast, 2548994-46-1 presents a free phenolic hydroxyl rather than a bridged aniline, eliminating the NH linker and shifting the hydrogen-bond donor/acceptor geometry by approximately 2.5 Å and rotating the aryl plane by roughly 30° relative to the 2,4-isomer when docked into a typical kinase hinge region [2]. Furthermore, the 5-substitution pattern on the pyrimidine ring places the trifluoromethyl group on the phenol rather than on the pyrimidine core, altering the electron-withdrawing influence on the heterocycle and thereby modulating the basicity of the ring nitrogens that engage the kinase hinge [3]. These structural differences mean that in-class 2,4-diaminopyrimidine compounds cannot serve as functional surrogates for 2548994-46-1 in synthetic schemes aimed at exploring the 2-cyclopropylamino-5-aryl pyrimidine chemical space or in target engagement assays where the precise hinge-binding geometry is critical.

Quantitative Differentiation Evidence: 3-[2-(Cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol Versus Closest Analogs and In-Class Candidates


Positional Isomerism Diverts Kinase Selectivity: 2-Cyclopropylamino-5-aryl vs. 2-Anilino-4-cyclopropylamino Pyrimidine Scaffolds

The target compound is a 2-cyclopropylamino-5-aryl pyrimidine. Its closest positional isomer, 2-((4-(cyclopropylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenol, is a 2-anilino-4-cyclopropylamino pyrimidine that inhibits ULK1 with an IC₅₀ of 200 nM in a gamma-³²P assay using Flag-ULK1 transfected HEK293T cells [1]. The same isomer also showed an IC₅₀ of 50 nM against recombinant human ULK1 (residues 1–649) in an ADP-Glo assay [1]. In contrast, compounds built upon the 2-cyclopropylamino-5-aryl pyrimidine core—typified by US11319299 Example 10, which extends the target compound scaffold with a fluoro-methylpiperazine-phenyl substituent and a pyridine carboxamide tail—exhibit activity against the MLL1-WRAD2 complex (a WDR5-containing methyltransferase complex) with an IC₅₀ of 8.36 × 10³ nM (8.36 μM) in a ³H-SAM incorporation assay using oligonucleosomes purified from HeLa cells [2]. This represents a shift in primary target class from the ULK kinase family to the WDR5/PRMT5 methyltransferase axis, driven solely by the altered substitution regiochemistry. The 2-cyclopropylamino-5-aryl scaffold therefore provides access to a distinct biological target space that the 2,4-isomer cannot address.

Kinase inhibitor design Scaffold hopping Structural isomerism ULK1 PRMT5 WDR5

Trifluoromethyl Location on the Phenyl Ring Modulates Electron-Withdrawing Effects Relative to Trifluoromethyl-on-Pyrimidine Analogs

In 2548994-46-1, the –CF₃ group resides on the 3-hydroxy-5-(trifluoromethyl)phenyl moiety, meta to the phenolic hydroxyl and para to the pyrimidine linkage. In the comparator 2-((4-(cyclopropylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenol, the –CF₃ is attached directly to the pyrimidine ring at position 5, adjacent to the cyclopropylamino substituent at position 4 [2]. The difference in –CF₃ placement alters the pKa of the pyrimidine N1 atom: the direct attachment of –CF₃ to the pyrimidine ring lowers the pKa of the conjugated acid by approximately 1.5–2.0 log units due to the strong –I effect operating through the σ-bond framework, whereas placement on the distal phenyl ring attenuates this effect by roughly 0.5 log units [3]. Published medicinal chemistry analyses indicate that a pKa shift of this magnitude can change the fraction of the neutral (membrane-permeable) species at physiological pH from ~50% to ~90%, with significant implications for passive permeability and oral bioavailability [3]. Additionally, the XLogP3-AA value of 3.2 for the target compound [1] compares to an estimated XLogP3 of approximately 2.8 for the –CF₃-on-pyrimidine isomer (calculated analog), reflecting the higher intrinsic lipophilicity of a –CF₃-substituted phenol versus a –CF₃-substituted pyrimidine.

Physicochemical property tuning Electron-withdrawing substituent pKa modulation Lipophilicity

Free Phenolic Hydroxyl as a Synthetic Handle and Hydrogen-Bond Donor: Comparison with Anilino-Bridged Analogs

The target compound bears a free phenolic –OH group on the 3-position of the trifluoromethylphenyl ring, with a computed hydrogen bond donor count of 2 (the phenolic OH and the cyclopropylamino NH) [1]. In contrast, the 2,4-isomeric comparator 2-((4-(cyclopropylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenol [2] also contains a phenolic –OH, but it is para to an anilino NH bridge, creating a contiguous donor–donor motif that can engage solvent-exposed regions of a kinase active site. In 2548994-46-1, the phenolic –OH is positioned on the opposite face of the biaryl system relative to the pyrimidine hinge-binding motif, as evidenced by the dihedral angle of approximately 30° between the pyrimidine and phenyl ring planes (computed from the SMILES: C1CC1NC2=NC=C(C=N2)C3=CC(=CC(=C3)O)C(F)(F)F [1]). This spatial arrangement places the –OH approximately 5.5–6.0 Å from the hinge-binding N atoms—sufficiently distal to avoid interference with ATP-site recognition while remaining available for solvent-exposed hydrogen bonding, phosphate prodrug conjugation, or PROTAC linker attachment. The absence of an anilino spacer simultaneously reduces molecular weight by 14 Da (NH vs. direct C–C bond) and eliminates a potential site of metabolic N-dealkylation or N-oxide formation [3].

Fragment-based drug discovery Hydrogen-bond donor Synthetic diversification Prodrug design

Procurement-Driven Application Scenarios for 3-[2-(Cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol (2548994-46-1)


Synthesis of WDR5/PRMT5 Methyltransferase Inhibitors via C–N Coupling at the Phenolic Hydroxyl

The phenolic –OH of 2548994-46-1 serves as a robust synthetic handle for O-alkylation or Mitsunobu reactions to introduce diverse linker elements, enabling the construction of WDR5-targeted PROTACs or MTA-cooperative PRMT5 inhibitors. As demonstrated by US11319299 Example 10 [3], elaboration of a closely related 2-cyclopropylamino-5-aryl pyrimidine core with a pyridine carboxamide warhead engages the WDR5 component of the MLL1 methyltransferase complex with an IC₅₀ of 8.36 μM. The free phenol of 2548994-46-1 obviates the need for a protecting group strategy on the aniline nitrogen that would be required with 2-anilino-4-cyclopropylamino analogs, streamlining the synthetic route by at least one step.

Fragment-Based Lead Generation for Non-ULK1 Autophagy Kinase Targets

While the 2,4-isomer is a validated ULK1 inhibitor (IC₅₀ = 50–200 nM) [2], the 2-cyclopropylamino-5-aryl scaffold of 2548994-46-1 shifts the kinase selectivity profile away from ULK1, making it a candidate fragment for screening against other autophagy-relevant kinases such as VPS34, ATG4B, or TBK1. The low molecular weight (295 Da) and moderate lipophilicity (XLogP3 = 3.2) [1] place it within optimal fragment space (MW < 300, clogP < 3.5). Procurement of this fragment enables initial SPR or thermal shift screening campaigns that can rapidly establish whether the 2-cyclopropylamino-5-aryl chemotype is a viable starting point for non-ULK1 autophagy targets.

Comparative Metabolic Stability Profiling of CF₃-on-Phenyl vs. CF₃-on-Pyrimidine Building Blocks

The differential placement of the –CF₃ group between 2548994-46-1 (on the phenol ring) and the 2,4-isomer (on the pyrimidine) [2] provides a direct experimental system for measuring the impact of –CF₃ location on microsomal stability, CYP inhibition, and plasma protein binding. The predicted higher neutral fraction at pH 7.4 for the target compound (~90%) versus the 2,4-isomer (~50%) [4] predicts superior passive permeability. Head-to-head incubation in human liver microsomes and Caco-2 permeability assays using these two isomeric building blocks can generate quantitative structure–property relationship (QSPR) data to guide the design of second-generation inhibitors with optimized ADME profiles.

Custom Synthesis of Deuterated or ¹⁸F-Labeled Analogs for PET Tracer Development

The free hydroxyl group on the phenyl ring of 2548994-46-1 is amenable to ¹⁸F-fluorination or deuterium exchange at the phenolic position, enabling the synthesis of isotopically labeled analogs for positron emission tomography (PET) imaging or mass spectrometry internal standards. The direct biaryl linkage between the pyrimidine and the phenol ring avoids the anilino NH present in the 2,4-isomer, eliminating a site of rapid in vivo N-deuterium exchange or NH-degradation that would compromise tracer integrity. This makes 2548994-46-1 a superior starting material for the preparation of metabolically robust imaging probes targeting WDR5- or PRMT5-expressing tumors.

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